5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
CAS No.:
Cat. No.: VC15985404
Molecular Formula: C9H13ClN2
Molecular Weight: 184.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClN2 |
|---|---|
| Molecular Weight | 184.66 g/mol |
| IUPAC Name | 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2.ClH/c1-7-8-3-2-5-11-9(8)4-6-10-7;/h2-3,5,7,10H,4,6H2,1H3;1H |
| Standard InChI Key | BHVHJRGWOBZAJO-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=C(CCN1)N=CC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is C₉H₁₃ClN₂, with a molecular weight of 184.66 g/mol . The compound features a bicyclic framework comprising a pyridine ring fused to a partially saturated six-membered ring, with a methyl group at the 5-position and a hydrochloride salt improving aqueous solubility. Key structural attributes include:
-
Bicyclic System: The 1,6-naphthyridine core provides rigidity, influencing binding affinity to biological targets .
-
Chirality: The saturated ring introduces a stereogenic center, enabling enantioselective synthesis for optimized pharmacological profiles .
-
Salt Form: The hydrochloride counterion enhances stability and solubility, critical for in vitro and in vivo studies .
Physical properties such as melting point and density remain unreported in available literature, though its solubility in polar solvents is well-documented .
Synthesis and Manufacturing
Asymmetric Synthesis
A landmark advancement in synthesizing this scaffold is the asymmetric route developed for TAK-828F, a retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonist . The process involves three key steps:
-
Heck-Type Vinylation: Ethylene gas reacts with 2-chloropyridine to form 2-vinylpyridine, avoiding traditional stoichiometric reagents.
-
Cyclization: 2-Vinyl-3-acylpyridine undergoes ammonia-mediated cyclization to yield dihydronaphthyridine.
-
Enantioselective Transfer Hydrogenation: Ruthenium catalysis achieves >99% enantiomeric excess (ee), establishing the chiral center .
This method eliminates chromatography or distillation, enabling scalable production .
Alternative Routes
Early synthetic approaches relied on Pictet–Spengler cyclization, but enantioselectivity challenges limited scalability . Recent innovations include tandem amination-condensation reactions, though asymmetric efficiency remains inferior to the hydrogenation method .
Applications in Pharmaceutical Research
Drug Discovery
The compound’s versatility is evident in its role as a precursor for:
-
Anticoagulants: Factor XIa inhibitors with reduced bleeding complications .
-
Immunomodulators: RORγt inverse agonists for treating psoriasis and rheumatoid arthritis .
-
Central Nervous System (CNS) Agents: Structural analogs penetrate the blood-brain barrier, targeting neurotransmitter receptors .
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the naphthyridine core have elucidated critical pharmacophoric elements:
Comparative Analysis with Related Compounds
The following table contrasts 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride with structurally similar derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume